Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-methoxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methoxythiophene followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The resulting brominated intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of thiophene.
Hydrolysis: 5-bromo-3-methoxythiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methoxythiophene-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-methoxythiophene-2-carboxylate
- Methyl 5-fluoro-3-methoxythiophene-2-carboxylate
- Methyl 5-iodo-3-methoxythiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-3-methoxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 5-bromo-3-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDYKCWNEYBRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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